![molecular formula C14H18N2S2 B14639476 N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine CAS No. 52904-73-1](/img/structure/B14639476.png)
N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a cyclohexanamine group attached to the benzothiazole ring through a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine typically involves the reaction of 4-methyl-1,3-benzothiazole-2-thiol with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzothiazole ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or acylated benzothiazole derivatives.
科学研究应用
Chemistry: N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, as well as cancer cell lines. The presence of the cyclohexanamine group may enhance the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced durability and resistance to degradation.
作用机制
The mechanism of action of N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit the function of key enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects. Additionally, the cyclohexanamine group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]benzamide
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]propylamine
Comparison: Compared to similar compounds, N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine exhibits unique properties due to the presence of the cyclohexanamine group. This group may enhance the compound’s solubility, stability, and ability to interact with biological targets. Additionally, the specific arrangement of atoms in the compound’s structure can influence its reactivity and overall biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
52904-73-1 |
|---|---|
分子式 |
C14H18N2S2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
N-[(4-methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine |
InChI |
InChI=1S/C14H18N2S2/c1-10-6-5-9-12-13(10)15-14(17-12)18-16-11-7-3-2-4-8-11/h5-6,9,11,16H,2-4,7-8H2,1H3 |
InChI 键 |
YQPWWDGWYLWRDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=N2)SNC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
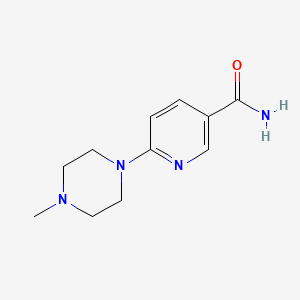

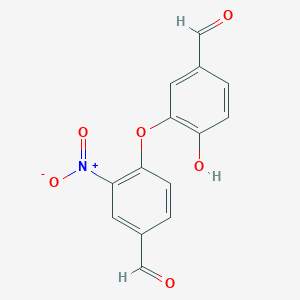
![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)

![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)


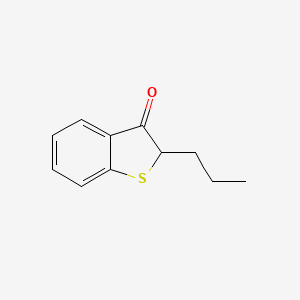

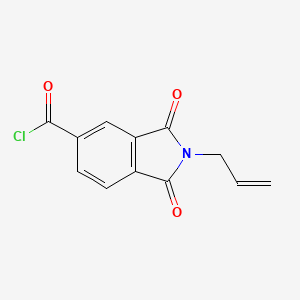
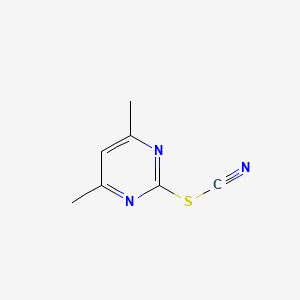
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
